5-Bromobenzene-1,3-diol: A Comprehensive Technical Guide for Advanced Synthesis
5-Bromobenzene-1,3-diol: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of 5-Bromobenzene-1,3-diol (CAS No. 106120-04-1), a versatile substituted phenol that serves as a critical building block in modern organic synthesis, particularly in the development of complex bioactive molecules and novel materials. This document moves beyond a simple recitation of properties to offer expert insights into its synthesis, reactivity, and practical applications, tailored for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
5-Bromobenzene-1,3-diol, also widely known as 5-bromoresorcinol, is an aromatic compound distinguished by a bromine atom and two hydroxyl groups situated in a meta-arrangement on a benzene ring. This specific substitution pattern imbues the molecule with a unique combination of reactivity and functionality.
The two electron-donating hydroxyl groups make the aromatic ring highly activated towards electrophilic substitution, while the bromine atom offers a handle for cross-coupling reactions and subtly modulates the molecule's electronic properties and lipophilicity.
Table 1: Physicochemical Properties of 5-Bromobenzene-1,3-diol
| Property | Value | Source(s) |
| CAS Number | 106120-04-1 | [1][2][3] |
| Molecular Formula | C₆H₅BrO₂ | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][4] |
| Appearance | White to almost white or yellowish solid (powder or crystalline) | [5] |
| Melting Point | 90.0 - 95.0 °C | [5] |
| Boiling Point | 140 °C @ 0.3 mmHg | [5] |
| Synonyms | 5-Bromoresorcinol, 5-Bromo-1,3-dihydroxybenzene, 1,3-Dihydroxy-5-bromobenzene, 3,5-Dihydroxybromobenzene | [2][4] |
| pKa (Predicted) | 8.49 ± 0.10 | [5] |
| LogP (Predicted) | 1.86 | [6] |
Synthesis and Mechanistic Considerations
The most reliable and frequently cited synthesis of 5-Bromobenzene-1,3-diol involves the demethylation of its readily available diether precursor, 1-bromo-3,5-dimethoxybenzene. The reagent of choice for this transformation is boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in cleaving aryl methyl ethers under mild conditions.
The Causality Behind Reagent Selection: Why Boron Tribromide?
While other reagents like HBr can cleave ethers, they often require harsh, high-temperature conditions that can lead to decomposition, particularly with sensitive substrates. Boron tribromide is exceptionally effective for several reasons:
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High Lewis Acidity: The electron-deficient boron atom readily coordinates to the ethereal oxygen, weakening the C-O bond and facilitating nucleophilic attack on the methyl group.
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Favorable Stoichiometry: It has been shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like aryloxydibromoborane and diaryloxybromoborane before final hydrolysis.
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Mild Conditions: The reaction typically proceeds smoothly at temperatures ranging from -78 °C to room temperature, preserving other functional groups that might be sensitive to more aggressive reagents.
The overall mechanism involves the formation of an oxonium ion complex, followed by an Sₙ2 attack by a bromide ion on the methyl carbon. The resulting aryloxydibromoborane intermediate is then hydrolyzed during aqueous workup to yield the desired phenol.
Self-Validating Experimental Protocol
This protocol is adapted from established literature procedures for the demethylation of dimethoxybenzene derivatives.[7]
Objective: To synthesize 5-Bromobenzene-1,3-diol from 1-bromo-3,5-dimethoxybenzene.
Materials:
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1-bromo-3,5-dimethoxybenzene
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Boron tribromide (1 M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
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Methanol
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Ethyl acetate
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Deionized water
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Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of BBr₃.
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Reagent Addition: Slowly add a 1 M solution of boron tribromide in DCM (approx. 2.0-2.2 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours. Progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C. This will react with any excess BBr₃ and decompose the borate intermediates.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with deionized water to remove boric acid and other inorganic salts.
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Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization to yield 5-Bromobenzene-1,3-diol as a solid.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 5-Bromobenzene-1,3-diol stems from its defined reactivity profile.
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Electrophilic Aromatic Substitution: The two hydroxyl groups are powerful activating, ortho, para-directing substituents. This makes the C2, C4, and C6 positions highly nucleophilic and susceptible to reaction with electrophiles, often under mild conditions.
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Metal-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is a prime site for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
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Phenolic Reactivity: The hydroxyl groups can undergo O-alkylation, O-acylation, or serve as nucleophiles in other condensation reactions.
Case Study: Total Synthesis of (−)-Berkelic Acid
A compelling demonstration of 5-Bromobenzene-1,3-diol's utility is its role as a key precursor in the total synthesis of (−)-Berkelic Acid, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1.[7] In the synthesis reported by Snider et al., a derivative of 5-bromoresorcinol is used to construct the complex dihydroxybenzoic acid fragment of the natural product. The resorcinol moiety is essential for the subsequent acid-catalyzed oxa-Pictet-Spengler reaction that forms the tetracyclic core of the molecule. This application highlights its value in providing a correctly substituted aromatic ring for building complex, biologically active natural products.[7]
Spectroscopic Characterization
For a molecule to be used with confidence in a synthetic sequence, its identity and purity must be unequivocally confirmed. Spectroscopic methods are the primary tool for this validation.
Table 2: Predicted Spectroscopic Data for 5-Bromobenzene-1,3-diol
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH | Broad singlet, ~9.5-10.0 ppm (in DMSO-d₆) | Acidic phenolic protons, exchangeable. |
| Ar-H (H2/H6) | Doublet, ~6.8-7.0 ppm | Protons ortho to one -OH and meta to the other. Coupled to H4. | |
| Ar-H (H4) | Triplet (or t-like), ~6.3-6.5 ppm | Proton ortho to two -OH groups. Coupled to H2 and H6. | |
| ¹³C NMR | C1/C3 (-OH) | ~158-160 ppm | Aromatic carbons bearing electron-donating hydroxyl groups are deshielded. |
| C5 (-Br) | ~110-115 ppm | The "heavy atom effect" of bromine shields the ipso-carbon, shifting it upfield. | |
| C2/C6 | ~108-112 ppm | Activated carbons ortho/para to hydroxyl groups. | |
| C4 | ~102-105 ppm | Highly shielded carbon situated between two hydroxyl groups. | |
| FT-IR | O-H Stretch | Broad band, 3200-3500 cm⁻¹ | Characteristic of hydrogen-bonded phenolic hydroxyl groups. |
| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | Stretching of sp² C-H bonds on the benzene ring. | |
| C=C Stretch (Aromatic) | ~1580-1610 cm⁻¹ and ~1450-1500 cm⁻¹ | Benzene ring skeletal vibrations. | |
| C-O Stretch (Phenolic) | ~1200-1300 cm⁻¹ | Stretching vibration of the aryl C-O bond. | |
| C-Br Stretch | ~550-650 cm⁻¹ | C-Br stretching vibration in the fingerprint region. |
Note: Predicted shifts are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and concentration.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Bromobenzene-1,3-diol is paramount for ensuring researcher safety.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source:[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Bromobenzene-1,3-diol is more than a simple chemical intermediate; it is a strategically designed building block that offers multiple, distinct points for synthetic elaboration. Its activated ring system, coupled with the versatile aryl bromide handle, provides chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in cutting-edge research and development.
References
-
Snider, B. B., & Wu, X. (2009). Synthesis of (−)-Berkelic Acid. Angewandte Chemie International Edition, 48(7), 1283–1286. [Link]
-
PubChem. 5-Bromoresorcinol. National Center for Biotechnology Information. [Link]
-
ChemBK. 5-Bromobenzene-1,3-diol.[Link]
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of (-)-berkelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromoresorcinol | C6H5BrO2 | CID 557383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
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